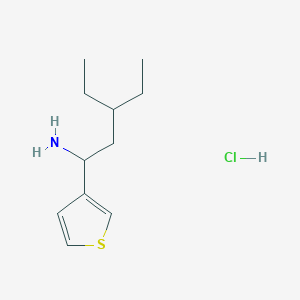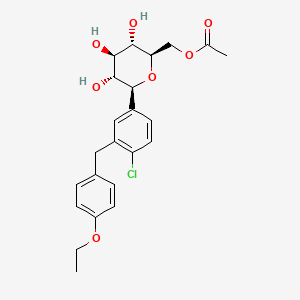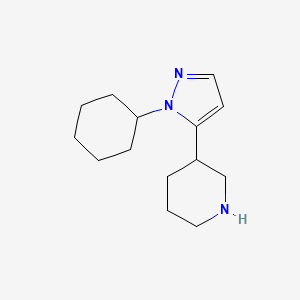![molecular formula C19H20N2O4 B1458158 6,7-dimethoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one CAS No. 1381260-70-3](/img/structure/B1458158.png)
6,7-dimethoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one
Overview
Description
6,7-dimethoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one is an organic compound belonging to the quinoline family. It is a colorless, crystalline solid that is insoluble in water, but soluble in organic solvents. 6,7-dimethoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one has been used in many scientific research applications, including as a model compound for the study of drug metabolism, as a ligand in drug design, and in the development of novel pharmaceuticals.
Scientific Research Applications
Synthesis and Metabolism
- A study by Mizuno et al. (2006) discusses the synthesis of metabolites related to quinoline derivatives, providing insights into the chemical properties and potential applications in various fields, such as pharmacology and materials science (Mizuno et al., 2006).
Alkaloid Content in Plants
- Research by Khaleel (2002) identifies quinolinone alkaloids in the leaves of Casimiroa edulis, highlighting the potential of quinolinone derivatives in natural product chemistry and their role in plant biochemistry (Khaleel, 2002).
Theoretical and Structural Chemistry
- A study by Sobarzo-Sánchez et al. (2006) focuses on the synthesis and theoretical study of quinolinone compounds, contributing to the understanding of their molecular structure and reactivity, which is crucial in the design of new materials and drugs (Sobarzo-Sánchez et al., 2006).
Novel Synthesis Methods
- Stuart et al. (1987) and Yang et al. (2013) describe innovative methods for synthesizing quinoline derivatives, highlighting advancements in synthetic chemistry that could have broad applications in drug development and material science (Stuart et al., 1987); (Yang et al., 2013).
Quinoline Derivatives in Medicinal Chemistry
- Chen et al. (2013) explore the synthesis of quinolin-2(1H)-one derivatives and their potential as anticancer agents, demonstrating the significance of quinoline derivatives in the development of new therapeutic agents (Chen et al., 2013).
Anticancer Activity
- Another study by Chen et al. (2011) investigates the synthesis and anticancer activity of quinolin-4-one analogs, further emphasizing the potential of quinoline derivatives in cancer therapy (Chen et al., 2011).
Reaction Optimization and Synthesis
- Khan et al. (2013) report on the optimization of reaction conditions for the synthesis of quinoline derivatives, contributing to the efficiency and scalability of chemical syntheses in pharmaceutical manufacturing (Khan et al., 2013).
properties
IUPAC Name |
6,7-dimethoxy-3-[(4-methoxyanilino)methyl]-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-23-15-6-4-14(5-7-15)20-11-13-8-12-9-17(24-2)18(25-3)10-16(12)21-19(13)22/h4-10,20H,11H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCXUWFJNPWLQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=CC3=CC(=C(C=C3NC2=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(3-Chlorobenzyl)cyclopropyl]methanamine hydrochloride](/img/structure/B1458075.png)




![2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride](/img/structure/B1458084.png)







